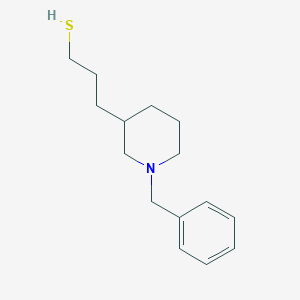
3-(1-Benzylpiperidin-3-yl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzylpiperidin-3-yl)propane-1-thiol: is an organic compound that features a piperidine ring substituted with a benzyl group and a thiol group attached to a propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thiol Introduction: The thiol group is introduced via a nucleophilic substitution reaction using a suitable thiolating agent like thiourea, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group or the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The thiol group can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.
Bioconjugation: The thiol group can be used to attach the compound to biomolecules.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry:
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Benzylpiperidin-3-yl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Comparison:
- 3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine: This compound features a triazole ring, which imparts different chemical properties and potential applications compared to the thiol group in 3-(1-Benzylpiperidin-3-yl)propane-1-thiol.
- Propane-1-thiol: While this compound also contains a thiol group, it lacks the piperidine and benzyl groups, making it less complex and potentially less versatile in its applications.
Propriétés
Formule moléculaire |
C15H23NS |
|---|---|
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
3-(1-benzylpiperidin-3-yl)propane-1-thiol |
InChI |
InChI=1S/C15H23NS/c17-11-5-9-15-8-4-10-16(13-15)12-14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2 |
Clé InChI |
DZTWUGYMPBJNLO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC=CC=C2)CCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
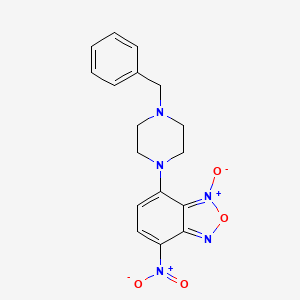
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)

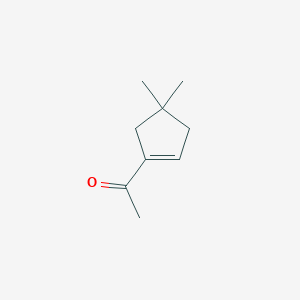
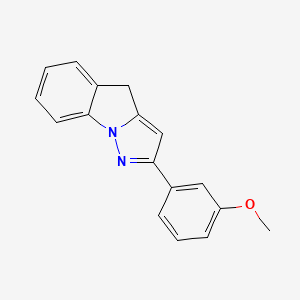
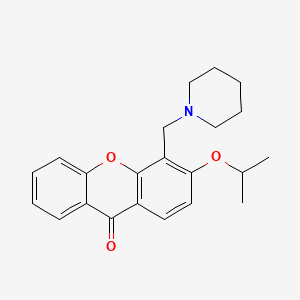
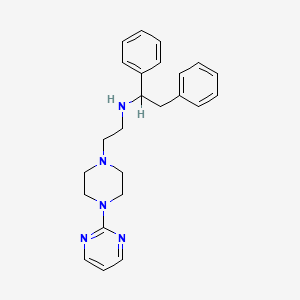

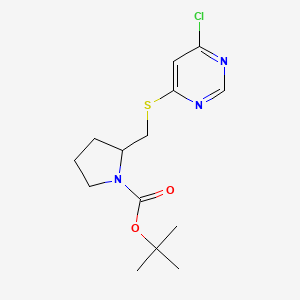
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B13949166.png)
